![molecular formula C24H27N3O4S B2715617 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide CAS No. 894016-45-6](/img/structure/B2715617.png)
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide
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Overview
Description
The compound “N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The molecule also contains methoxy groups and an ethanediamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. The presence of the thiazole ring, methoxy groups, and ethanediamide group contribute to its unique chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The thiazole ring, methoxy groups, and ethanediamide group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar ethanediamide group could make it soluble in polar solvents .Scientific Research Applications
Chemical Structure and Properties
The compound has a molecular formula of C12H17NO3 and a molecular weight of 223.2683 . It is also known by other names such as Acetamide, N- (3,4-dimethoxyphenethyl)-; N- (3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2- [3,4-dimethoxyphenyl]ethylamine; NSC 33790; NSC 34977; 3,4-Dimethoxyphenylethylamine, N-acetyl-; N- [2- (3,4-Dimethoxyphenyl)ethyl]acetamide .
Synthesis of Bio-functional Hybrid Compounds
The compound can be used in the synthesis of bio-functional hybrid compounds. For instance, it has been used to synthesize (±)-N- (1,2-Bis (3,4-dimethoxyphenyl)ethyl)-2- (2-fluoro- [1,1′-biphenyl]-4-yl)propanamide .
3. Intermediate in the Preparation of Muscle Relaxants The compound can be employed as an intermediate in the preparation of the muscle relaxant papaverin .
Synthesis of Naphthalene Sulphonyl Compounds
The compound has been used in the synthesis of isomeric naphthalene sulphonyl compounds, which were synthesized from 3,4- dimethoxybenzyl chloride (homo veratryl chloride, HVC) and naphthalene .
5. Potential Use in Anticancer Drug Research The compound can potentially be used as NF-κB inhibitors, which could be useful in anticancer drug research .
Treatment of Neurological Disorders
The compound might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body.
Safety and Hazards
properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(4-ethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-5-16-6-9-18(10-7-16)27-23(29)22(28)25-13-12-21-15(2)26-24(32-21)17-8-11-19(30-3)20(14-17)31-4/h6-11,14H,5,12-13H2,1-4H3,(H,25,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJWLDIKQKYVMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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